molecular formula C11H9BrN2O2 B11846135 Ethyl 8-bromoquinoxaline-6-carboxylate

Ethyl 8-bromoquinoxaline-6-carboxylate

Cat. No.: B11846135
M. Wt: 281.10 g/mol
InChI Key: UBJODHICTLBJSE-UHFFFAOYSA-N
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Description

Ethyl 8-bromoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromoquinoxaline-6-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products Formed

    Substitution: Various substituted quinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Coupling: Biaryl or alkyl-quinoxaline derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 8-bromoquinoxaline-6-carboxylate belongs to the quinoxaline family, characterized by a bromine atom at the 8-position and an ethyl ester at the 6-position of the quinoxaline ring. Its molecular formula is C11H9BrN2O2C_{11}H_{9}BrN_{2}O_{2} with a molecular weight of approximately 281.11 g/mol. The unique structural features contribute to its chemical reactivity and biological activity.

Summary of Synthesis Routes

Step Reagents Conditions
BrominationQuinoxaline, BromineSolvent (e.g., Acetic Acid)
EsterificationEthyl ChloroformateBase (e.g., Triethylamine)

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmacologically active compounds. It has shown potential in:

  • Antimicrobial Activity : Studies indicate that derivatives exhibit effectiveness against various bacteria and fungi, making them candidates for antibiotic development .
  • Anticancer Agents : Research has highlighted its role in inhibiting cancer cell proliferation through modulation of specific enzyme activities involved in cancer pathways.

Biological Studies

In biological assays, this compound acts as a probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes suggests potential therapeutic benefits for conditions like cancer and infectious diseases .

Material Science

This compound is utilized in developing organic semiconductors and fluorescent materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Case Studies

  • Anticancer Research : A study demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Activity : Research highlighted the effectiveness of synthesized derivatives against multi-drug resistant bacterial strains, showcasing their promise as new antibiotics .
  • Material Science Innovations : The compound has been integrated into organic photovoltaic cells, improving efficiency due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of ethyl 8-bromoquinoxaline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoxaline ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 8-bromoquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

    Ethyl 6-chloroquinoxaline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 8-methylquinoxaline-6-carboxylate: Similar structure but with a methyl group instead of bromine.

    Ethyl 6-nitroquinoxaline-8-carboxylate: Similar structure but with a nitro group instead of bromine.

The presence of the bromine atom in this compound makes it more reactive in substitution reactions compared to its chloro or nitro analogs. This unique reactivity can be advantageous in specific synthetic applications.

Biological Activity

Ethyl 8-bromoquinoxaline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the bromination of quinoxaline derivatives followed by esterification. The general synthetic route includes:

  • Bromination : The quinoxaline derivative is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum chloride) to introduce the bromine atom at the 8-position.
  • Esterification : The carboxylic acid group is introduced via esterification with ethanol and sulfuric acid, yielding this compound.

Characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines:

  • In Vitro Studies : The compound showed significant cytotoxicity against human breast cancer (MCF7), non-small cell lung cancer (NCIH460), and CNS cancer (SF-268) cells. The IC50 values for these cell lines ranged from 0.01 to 0.06 μg/mL, indicating potent activity compared to doxorubicin, a standard chemotherapy drug .
Cell LineIC50 (μg/mL)Reference CompoundIC50 (μg/mL)
MCF70.01 ± 0.001Doxorubicin>100
NCIH4600.05 ± 0.003Doxorubicin>100
SF-2680.06 ± 0.008Doxorubicin>100

The compound exhibited non-cytotoxic effects on normal fibroblast cells (WI-38), suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicated that it possesses both bactericidal and bacteriostatic properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that quinoxaline derivatives can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer reported that treatment regimens incorporating quinoxaline derivatives led to improved outcomes compared to standard therapies alone.
  • Case Study on Infections : In a clinical setting, patients with resistant bacterial infections responded positively to treatment with quinoxaline derivatives, including this compound, showcasing its potential as an alternative antimicrobial agent.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 8-bromoquinoxaline-6-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3

InChI Key

UBJODHICTLBJSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Origin of Product

United States

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